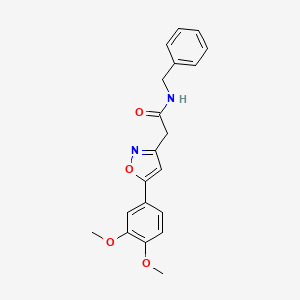

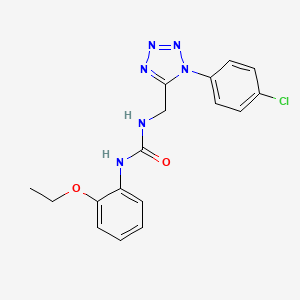

![molecular formula C21H19N3O2S B2863299 N-(4-甲氧基苄基)-3-甲基-6-苯基咪唑并[2,1-b]噻唑-2-甲酰胺 CAS No. 852133-33-6](/img/structure/B2863299.png)

N-(4-甲氧基苄基)-3-甲基-6-苯基咪唑并[2,1-b]噻唑-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(4-methoxybenzyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide” is a derivative of imidazo[2,1-b]thiazole, a heterocyclic compound . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have been found to have diverse biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, anti-inflammatory, and neuroprotective effects .

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives involves the design and in silico ADMET prediction of novel analogues. These analogues are synthesized in combination with piperazine and various 1,2,3 triazoles . The synthesized derivatives are characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazole derivatives is characterized by spectroscopic data and X-ray structure of single crystals . The structure indicates that the compound is coordinated through the iminic nitrogen (N3) and the sulfur atoms of the thiosemicarbazone .Chemical Reactions Analysis

Thiazole derivatives undergo various chemical reactions. For instance, the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out under mild conditions .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学研究应用

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. The presence of the imidazo[2,1-b]thiazole moiety in the compound suggests potential activity against various microbial strains. Research has shown that similar structures can act as effective agents against bacteria and fungi, making them valuable in the development of new antimicrobial drugs .

Antitubercular Agents

Recent studies have highlighted the efficacy of imidazo[2,1-b]thiazole derivatives as antitubercular agents. These compounds have been tested against Mycobacterium tuberculosis, showing promising results in inhibiting the growth of this pathogen. The selective inhibition of Mtb over non-tuberculous mycobacteria (NTM) suggests a targeted approach for tuberculosis treatment .

Anticancer Properties

The structural complexity of thiazole derivatives, including the compound , allows for interactions with various biological targets. Some thiazole compounds have demonstrated antitumor and cytotoxic activities, suggesting potential applications in cancer research and therapy .

Anti-inflammatory and Analgesic Effects

Thiazoles have been associated with anti-inflammatory and analgesic effects. The compound’s structural analogs have shown significant activity in reducing inflammation and pain, which could be explored further for the development of new pain management medications .

Neuroprotective Applications

The thiazole ring is a common feature in many neuroprotective agents. Given the compound’s similarity to other neuroactive thiazoles, it may hold potential for the treatment of neurodegenerative diseases or as a supportive agent in neurological health .

Chemical Synthesis and Material Science

Thiazole derivatives are important intermediates in chemical synthesis. They can be used to create a variety of complex molecules, including dyes, biocides, and other industrially relevant chemicals. The compound’s unique structure could be utilized in material science for the development of new compounds with specific properties .

未来方向

作用机制

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been reported to interact with various biological targets to induce their effects . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been reported to influence a variety of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been reported to exhibit a range of effects, including antimicrobial, antifungal, anti-inflammatory, and antitumor activities .

Action Environment

Factors such as solubility and chemical structure can influence the action of thiazole derivatives .

属性

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2S/c1-14-19(20(25)22-12-15-8-10-17(26-2)11-9-15)27-21-23-18(13-24(14)21)16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLJINNNQHQNYEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NCC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-3-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid](/img/structure/B2863217.png)

![N-(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)oxazol-2-yl)benzamide](/img/structure/B2863218.png)

![(R)-tert-butyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B2863221.png)

![N-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide](/img/structure/B2863222.png)

![4-{2-[cyclohexyl(prop-2-yn-1-yl)amino]acetamido}-N,N-dimethylbenzamide](/img/structure/B2863223.png)

![N-(5-fluoro-2-methylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2863227.png)

![3-(4-Methoxyphenyl)-2-(phenylcarbonyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B2863233.png)

![N-[4-(2,4-dichlorophenoxy)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine](/img/structure/B2863236.png)

![2-((4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2863239.png)